ML 315
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Overview
Description
ML315 is a synthetic organic compound that has gained attention in scientific research due to its inhibitory activity against the CDC-like kinase (CLK) and dual specificity tyrosine-phosphorylation-regulated kinase (DYRK) families . These kinases play crucial roles in various cellular processes, making ML315 a valuable tool in studying kinase-related pathways and potential therapeutic applications.
Scientific Research Applications
ML315 has a wide range of scientific research applications, including:
Preparation Methods
The synthesis of ML315 involves several steps, starting with the preparation of the core pyrimidine structure. The synthetic route typically includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials.
Substitution Reactions: The core structure is then modified by introducing various substituents, such as the benzodioxolyl and dichlorophenyl groups, through substitution reactions.
Purification: The final compound is purified using techniques like recrystallization or chromatography to obtain ML315 in its pure form.
Chemical Reactions Analysis
ML315 undergoes several types of chemical reactions, including:
Oxidation: ML315 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on ML315, leading to reduced forms of the compound.
Substitution: Various substitution reactions can introduce different substituents onto the pyrimidine core, altering its chemical properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
ML315 exerts its effects by inhibiting the activity of CLK and DYRK kinases. These kinases are involved in the phosphorylation of serine and threonine residues in target proteins, which regulates various cellular processes. By inhibiting these kinases, ML315 can modulate pathways related to mRNA splicing, cell cycle regulation, and signal transduction . The molecular targets of ML315 include CLK1, CLK2, CLK4, DYRK1A, and DYRK1B .
Comparison with Similar Compounds
ML315 is unique in its dual inhibitory activity against both CLK and DYRK kinases. Similar compounds include:
Compound 17: Another pyrimidine-based inhibitor with activity against CLK and DYRK kinases.
Compound 35: A related compound identified in the same medicinal chemistry set as ML315, with similar inhibitory properties.
Other Pyrimidine Inhibitors: Various pyrimidine-based inhibitors have been developed to target CLK and DYRK kinases, each with unique structure-activity relationships.
ML315 stands out due to its high selectivity and potency, making it a valuable tool for studying kinase-related pathways and potential therapeutic applications .
Properties
Molecular Formula |
C18H13Cl2N3O2 |
---|---|
Molecular Weight |
374.22 |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-13-3-11(4-14(20)6-13)7-22-18-15(8-21-9-23-18)12-1-2-16-17(5-12)25-10-24-16/h1-6,8-9H,7,10H2,(H,21,22,23) |
InChI Key |
JQSJAVBMIMDUFO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ML315; ML 315; ML-315. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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